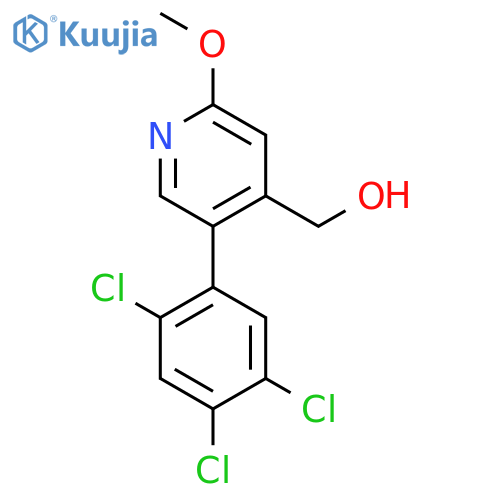

Cas no 1261817-01-9 (2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)

2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol

-

- インチ: 1S/C13H10Cl3NO2/c1-19-13-2-7(6-18)9(5-17-13)8-3-11(15)12(16)4-10(8)14/h2-5,18H,6H2,1H3

- InChIKey: GRDLSBQXDBIXKA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=CC=1C1C=NC(=CC=1CO)OC)Cl)Cl

計算された属性

- せいみつぶんしりょう: 316.977712 g/mol

- どういたいしつりょう: 316.977712 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 318.6

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 42.4

2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013031969-250mg |

2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol |

1261817-01-9 | 97% | 250mg |

494.40 USD | 2021-06-22 | |

| Alichem | A013031969-1g |

2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol |

1261817-01-9 | 97% | 1g |

1,534.70 USD | 2021-06-22 | |

| Alichem | A013031969-500mg |

2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol |

1261817-01-9 | 97% | 500mg |

823.15 USD | 2021-06-22 |

2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol 関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanolに関する追加情報

2-Methoxy-5-(2,4,5-Trichlorophenyl)Pyridine-4-Methanol

2-Methoxy-5-(2,4,5-Trichlorophenyl)Pyridine-4-Methanol is a highly specialized organic compound with the CAS Registry Number 1261817-01-9. This compound belongs to the class of pyridine derivatives and is characterized by its unique structural features, which include a methoxy group at position 2 and a trichlorophenyl substituent at position 5 of the pyridine ring. The presence of a hydroxymethyl group at position 4 further distinguishes this compound from its analogs.

The synthesis of 2-Methoxy-5-(2,4,5-Trichlorophenyl)Pyridine-4-Methanol involves a series of carefully designed organic reactions, including nucleophilic substitutions and oxidations. The compound's structure has been optimized to enhance its stability and reactivity under various chemical conditions. Recent studies have highlighted its potential applications in pharmaceutical chemistry and agrochemicals due to its unique electronic properties and bioactivity.

One of the most notable aspects of this compound is its ability to act as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized it in the development of novel anti-inflammatory agents and insecticides. The trichlorophenyl group contributes significantly to the compound's lipophilicity, making it an ideal candidate for designing drugs with enhanced membrane permeability.

Recent advancements in computational chemistry have enabled scientists to predict the electronic properties and reactivity of 2-Methoxy-5-(2,4,5-Trichlorophenyl)Pyridine-4-Methanol with unprecedented accuracy. By employing density functional theory (DFT), researchers have mapped out the molecular orbitals and identified key reactive sites that can be exploited for further functionalization.

In addition to its chemical applications, this compound has also been studied for its environmental impact. Preliminary studies suggest that it exhibits moderate biodegradability under aerobic conditions, which is a critical factor for its safe use in agricultural settings.

The versatility of 2-Methoxy-5-(2,4,5-Trichlorophenyl)Pyridine-4-Methanol lies in its ability to undergo various post-synthetic modifications. For example, the hydroxymethyl group can be converted into other functional groups such as aldehydes or ketones through oxidation reactions. This flexibility opens up new avenues for exploring its applications in material science and catalysis.

Furthermore, recent research has focused on the stereochemical properties of this compound. By analyzing its configuration using X-ray crystallography, scientists have gained insights into how the spatial arrangement of substituents influences its reactivity and selectivity in chemical reactions.

In conclusion, 2-Methoxy-5-(2,4,5-Trichlorophenyl)Pyridine-4-Methanol (CAS No.: 1261817-01-9) is a multifaceted organic compound with promising applications across diverse fields. Its unique structure and reactivity make it an invaluable tool for researchers in pharmaceuticals, agrochemicals, and materials science.

1261817-01-9 (2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol) 関連製品

- 2171492-36-5(5F-Cumyl-P7aica)

- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)

- 1186317-24-7(Stannane, (3-dodecyl-2-thienyl)trimethyl-)

- 2172207-42-8(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid)

- 905683-24-1(N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)

- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)

- 1361766-57-5(2-(2,3-Dichlorophenyl)-3-fluoropyridine-5-acetic acid)

- 2138404-43-8(3-(methoxycarbonyl)oxane-3-carboxylic acid)

- 111079-03-9(Isoxazole,5-methyl-3-(trifluoromethyl)-)

- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)